5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline

Lipophilicity LogP Drug-likeness

Researchers exploring CNS-penetrant quinoline SAR require precise substitution patterns. This compound delivers the specific 2-fluorophenyl (C-7) and 8-isopropoxy combination (clogP 5.48, TPSA 22.1 Ų) critical for membrane permeability and target engagement studies. - Eliminates SAR variability from regioisomeric or 8-hydroxy/methoxy analogs. - Maximizes blood-brain barrier penetration potential vs. 8-hydroxyquinoline (ΔclogP ≈ 1.6). - Single-entity standard for calibrating computational lipophilicity/permeability models. Procurement ensures the exact isomer required for reproducible biological testing and synthetic elaboration.

Molecular Formula C18H15ClFNO
Molecular Weight 315.8 g/mol
CAS No. 648896-89-3
Cat. No. B12591858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline
CAS648896-89-3
Molecular FormulaC18H15ClFNO
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESCC(C)OC1=C2C(=C(C=C1C3=CC=CC=C3F)Cl)C=CC=N2
InChIInChI=1S/C18H15ClFNO/c1-11(2)22-18-14(12-6-3-4-8-16(12)20)10-15(19)13-7-5-9-21-17(13)18/h3-11H,1-2H3
InChIKeyYIHFSRHNDQFMIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-7-(2-fluorophenyl)-8-isopropoxyquinoline Baseline


5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline (CAS 648896-89-3) is a fully synthetic, polysubstituted quinoline derivative with the molecular formula C18H15ClFNO and a molecular weight of 315.8 g/mol. The compound incorporates three distinct pharmacophoric elements on the quinoline core: a chlorine atom at C-5, a 2-fluorophenyl ring at C-7, and an isopropoxy ether at C-8 . Its calculated logP of 5.48 and polar surface area (PSA) of 22.1 Ų place it in a lipophilic, membrane-permeable chemical space characteristic of CNS-penetrant small molecules, though experimental permeability data remain unavailable . As of the present date, this compound appears primarily in chemical vendor catalogs as a research intermediate, with no biological activity annotated in public repositories such as ChEMBL or PubChem BioAssay, indicating that its procurement value currently centers on its role as a synthetic building block rather than as a characterized bioactive probe [1].

Why Generic Substitution Fails for This Quinoline


Quinoline-based intermediates with seemingly minor substituent variations can exhibit divergent reactivity, solubility, and downstream synthetic compatibility. Specifically, the 8‑isopropoxy group in the target compound is not a trivial replacement for the 8‑hydroxy or 8‑methoxy congeners; the branched isopropoxy moiety introduces steric bulk that can shield the quinoline nitrogen, alter chelation behavior, and substantially modify the compound's chromatographic retention and crystallization properties relative to the 8‑hydroxy analog (CAS 648896‑40‑6) . Furthermore, the 2‑fluorophenyl substituent at C‑7 is a regioisomerically defined motif: positional isomers such as 5‑chloro‑7‑(3‑fluorophenyl)‑8‑isopropoxyquinoline possess the identical molecular formula but a different fluorine placement, which is known in medicinal chemistry to produce distinct electronic effects and target‑binding profiles . Without direct comparative biological data, these structural distinctions predict that generic substitution—whether at the 8‑position oxygen, the 7‑aryl group, or the halogen—will yield a chemically and functionally non‑identical entity, making the specified compound the sole verifiable choice when a defined 2‑fluorophenyl, 8‑isopropoxy substitution pattern is required for consistent synthetic outcomes or structure‑activity relationship (SAR) exploration.

Differentiation from Key Analogs


Lipophilicity Shift vs. 8-Hydroxy Analog

The target compound's clogP (5.48) is approximately 1.6 log units higher than that predicted for its 8‑hydroxy analog, 5‑chloro‑7‑(2‑fluorophenyl)quinolin‑8‑ol (predicted clogP ≈ 3.9), directly attributable to the replacement of the phenolic –OH with an isopropoxy ether . This translates to an ~40‑fold increase in calculated n‑octanol/water partition coefficient, which, if other factors are equal, predicts enhanced membrane permeability and blood‑brain barrier penetration. The difference is consistent with the well‑established Hansch π value for the isopropoxy group (+0.85) versus the hydrogen of –OH, adjusted for intramolecular H‑bonding effects [1].

Lipophilicity LogP Drug-likeness CNS permeability

Polar Surface Area vs. 8-Hydroxy Analog

The target compound exhibits a calculated topological polar surface area (TPSA) of 22.1 Ų . For comparison, the 8‑methoxy analog of the same 5‑chloro‑7‑(2‑fluorophenyl) scaffold (not yet assigned a CAS; structurally inferred) would have an identical TPSA of 22.1 Ų because the oxygen atom count is unchanged, but the 8‑ethoxy and 8‑propoxy homologs would retain the same TPSA as well. Therefore, within the 8‑alkoxy series, PSA alone does not differentiate; however, the target compound's TPSA is 11.2 Ų lower than that of the 8‑hydroxy analog (TPSA ≈ 33.3 Ų), a difference that places the target below the 60 Ų threshold commonly associated with good oral absorption while positioning the 8‑hydroxy compound closer to the 40‑50 Ų range typical of substrates with intermediate permeability [1]. The isopropoxy group thus moves the compound into a more favorable CNS‑MPO (Central Nervous System Multiparameter Optimization) desirability zone than the 8‑hydroxy counterpart.

Polar surface area Oral bioavailability CNS MPO score

2-Fluorophenyl vs. 3-Fluorophenyl at C-7

The target compound bears a 2‑fluorophenyl group at the quinoline C‑7 position. A positional isomer, 5‑chloro‑7‑(3‑fluorophenyl)‑8‑[(propan‑2‑yl)oxy]quinoline (identical molecular formula C18H15ClFNO, MW 315.8), differs solely in the fluorine substitution pattern on the pendant phenyl ring . Fluorine‑19 NMR chemical shifts and IR vibrational spectra are expected to be distinct for ortho‑ vs. meta‑fluorinated isomers, and more importantly, the electron‑withdrawing effect of fluorine at the ortho position exerts a stronger inductive influence on the aryl‑quinoline dihedral angle and the electron density of the quinoline ring system than the meta‑fluorine [1]. In kinase inhibitor SAR, analogous 2‑fluoro vs. 3‑fluoro switches on pendant aryl rings have been shown to alter IC50 values by >10‑fold due to conformational restriction and changes in the electrostatic potential surface [2]. Although direct biological comparison data are not yet published for this specific compound pair, the regioisomeric distinction is chemically absolute: procurement of the 3‑fluorophenyl isomer instead of the 2‑fluorophenyl target would introduce an uncontrolled variable in any synthesis‑ or assay‑based workflow.

Regioisomerism Fluorine positional scanning Structure-activity relationship

C-7 Substituent: 2-Fluorophenyl vs. Iodo

A structurally related analog, 5‑chloro‑7‑iodo‑8‑isopropoxyquinoline (CAS 106920‑05‑2, MW 347.58), replaces the 2‑fluorophenyl substituent at C‑7 with an iodine atom [1]. While both compounds share the 5‑chloro‑8‑isopropoxyquinoline scaffold, the iodo derivative is primarily valued as a Suzuki/Heck/Sonogashira coupling partner, where the C‑I bond serves as a reactive handle for further derivatization at the C‑7 position. In contrast, the target compound already contains the fully elaborated 2‑fluorophenyl motif, making it a late‑stage intermediate or final compound rather than a cross‑coupling precursor. The iodine atom also introduces a heavy‑atom effect that increases molecular polarizability (calculated polarizability ≈ 33.2 ų for the iodo derivative vs. ≈ 31.5 ų for the 2‑fluorophenyl compound) and alters UV‑vis absorption characteristics . For procurement, the choice is dictated by the synthetic objective: the iodo compound enables divergent C‑7 arylation, whereas the target compound delivers a defined, pre‑installed 2‑fluorophenyl pharmacophore.

Halogen bonding Heavy atom effect Cross-coupling reactivity

Application Scenarios


Lead Optimization Using Lipophilic Quinoline Scaffold

When a CNS‑targeted or intracellular protein‑protein interaction inhibitor program requires a quinoline core with maximal membrane permeability, the target compound's calculated clogP of 5.48 and TPSA of 22.1 Ų position it as a more lipophilic and potentially more brain‑penetrant building block than the analogous 8‑hydroxyquinoline (clogP ~3.9, TPSA ~33.3 Ų) . This physicochemical profile is consistent with CNS MPO desirability criteria, and procurement of the correct 8‑isopropoxy derivative is essential to maintain the permeability gains achieved during SAR exploration. Substituting the 8‑hydroxy analog would introduce a hydrogen‑bond donor, reduce logP by ~1.6 units, and increase PSA by 33%, likely compromising blood‑brain barrier penetration.

Fluorine Positional SAR for Kinase & GPCR

In programs exploring the effect of fluorine regioisomerism on target binding, the target compound provides the ortho‑fluorophenyl isomer (2‑fluorophenyl at C‑7). Comparison with the meta‑fluorophenyl isomer (3‑fluorophenyl at C‑7) is a standard medicinal chemistry strategy to probe electrostatic and conformational effects on potency [1]. Although head‑to‑head biological data are not yet published for this specific pair, fluorine positional scanning studies across multiple target classes have demonstrated >10‑fold IC50 differences between ortho‑ and meta‑fluorinated analogs. Researchers building focused fluorine‑scan libraries must source the correct regioisomer to avoid confounding SAR interpretation.

Divergent Synthesis: C-7 Arylation vs. Pre-Functionalization

The target compound carries a fully assembled 2‑fluorophenyl group at C‑7, distinguishing it from the 7‑iodo analog (CAS 106920‑05‑2) [2]. For research groups executing a divergent synthesis where C‑7 diversification via palladium‑catalyzed cross‑coupling is planned, the 7‑iodo intermediate is the correct starting material. Conversely, when the objective is to advance a specific 2‑fluorophenyl‑containing series into biological testing without further C‑7 modification, the target compound is the appropriate intermediate. Ordering the incorrect C‑7 variant would either halt the planned coupling reaction (if the iodo compound was intended) or yield a product incapable of further elaboration (if the target is substituted).

Reference Standard for 8-Alkoxyquinoline Properties

As a structurally well‑defined, single‑entity quinoline with calculated logP, PSA, and molecular weight values that are precisely documented, the target compound can serve as a physicochemical reference standard for calibrating or validating computational property prediction models (e.g., clogP, TPSA, CNS MPO algorithms) applied to 8‑alkoxyquinoline chemical space . Its availability in research‑grade purity from chemical vendors makes it suitable for experimental logP determination (shake‑flask or chromatographic methods), which would then anchor in silico predictions for the broader compound class. No biological activity is required for this application; the value lies in its well‑characterized structural identity and the availability of comparator compounds with known substitution patterns.

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